Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)-
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Overview
Description
Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- is a chemical compound with the molecular formula C12H8N2S It is known for its unique structure, which includes a benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 2,3-dihydro-4H-1-benzothiopyran-4-one with malononitrile in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The benzothiopyran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzothiopyran ring.
Scientific Research Applications
Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Propanedinitrile, (2,3-dihydro-4H-1-benzopyran-4-ylidene)-
- Propanedinitrile, (2,3-dihydro-4H-1-benzofuran-4-ylidene)-
Uniqueness
Propanedinitrile, (2,3-dihydro-4H-1-benzothiopyran-4-ylidene)- is unique due to the presence of the sulfur atom in the benzothiopyran ring, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs .
Properties
CAS No. |
6251-36-1 |
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Molecular Formula |
C12H8N2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-(2,3-dihydrothiochromen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H8N2S/c13-7-9(8-14)10-5-6-15-12-4-2-1-3-11(10)12/h1-4H,5-6H2 |
InChI Key |
SHUJYVMRFRCEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2C1=C(C#N)C#N |
Origin of Product |
United States |
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